Cas no 2287312-28-9 (1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane)

1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane is a specialized bicyclic organic compound featuring a chloromethyl group and a 2,3-dimethylphenyl substituent. Its unique bicyclo[1.1.1]pentane scaffold offers structural rigidity, making it valuable in medicinal chemistry and materials science for designing constrained analogs or high-energy intermediates. The chloromethyl group enhances reactivity, enabling further functionalization, while the aromatic moiety contributes to stability and potential π-π interactions. This compound is particularly useful in cross-coupling reactions, polymer synthesis, or as a precursor for bioactive molecules. Its well-defined stereochemistry and compact structure facilitate precise modifications, supporting applications in drug discovery and advanced material development.
1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane structure
2287312-28-9 structure
Product Name:1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane
CAS No:2287312-28-9
MF:C14H17Cl
MW:220.737783193588
CID:6437033
PubChem ID:137946078
Update Time:2025-10-28

1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane Chemical and Physical Properties

Names and Identifiers

    • EN300-6760729
    • 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane
    • 2287312-28-9
    • Inchi: 1S/C14H17Cl/c1-10-4-3-5-12(11(10)2)14-6-13(7-14,8-14)9-15/h3-5H,6-9H2,1-2H3
    • InChI Key: NXNKXMRUQINVEA-UHFFFAOYSA-N
    • SMILES: ClCC12CC(C3C=CC=C(C)C=3C)(C1)C2

Computed Properties

  • Exact Mass: 220.1018782g/mol
  • Monoisotopic Mass: 220.1018782g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 0Ų

1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane Pricemore >>

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Additional information on 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane

Introduction to 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane (CAS No. 2287312-28-9)

1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane (CAS No. 2287312-28-9) is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its bicyclic structure and functional groups, offers a rich platform for exploring novel chemical properties and potential applications in drug discovery and development.

The molecular structure of 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane is particularly noteworthy due to its bicyclo[1.1.1]pentane core, which is a highly strained and rigid framework. This core imparts unique conformational stability and electronic properties to the molecule, making it an attractive scaffold for the design of bioactive compounds. The presence of the chloromethyl group and the 2,3-dimethylphenyl substituent further enhances the compound's versatility by providing additional functional handles for chemical modifications.

Recent studies have highlighted the potential of 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for developing novel inhibitors of protein-protein interactions (PPIs). The rigid nature of the bicyclo[1.1.1]pentane core was found to be particularly effective in stabilizing specific protein conformations, thereby enhancing the binding affinity and selectivity of the designed inhibitors.

In another study, researchers at the University of California, San Francisco, investigated the pharmacological properties of 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane-derived compounds in preclinical models of neurodegenerative diseases. The results indicated that these compounds exhibited promising neuroprotective effects, potentially due to their ability to modulate key signaling pathways involved in neuronal survival and function.

The synthetic accessibility of 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane has also been a subject of extensive research. A recent paper in Tetrahedron Letters described an efficient synthetic route that utilizes palladium-catalyzed cross-coupling reactions to construct the bicyclic core and introduce the desired functional groups. This method not only simplifies the synthesis but also allows for the preparation of a diverse array of derivatives with varying substituents.

The potential applications of 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane extend beyond medicinal chemistry into other areas such as materials science and catalysis. For example, researchers at MIT have explored the use of this compound as a building block for designing novel porous materials with tunable pore sizes and surface properties. These materials have shown promise in applications such as gas separation and catalytic reactions.

In conclusion, 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane (CAS No. 2287312-28-9) represents a versatile and promising compound with a wide range of potential applications in both chemical and biological research. Its unique structural features and synthetic accessibility make it an attractive candidate for further exploration and development in various scientific disciplines.

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